molecular formula C12H13N B8719596 2-Propenenitrile, polymer with (1-methylethenyl)benzene CAS No. 215369-94-1

2-Propenenitrile, polymer with (1-methylethenyl)benzene

Cat. No. B8719596
M. Wt: 171.24 g/mol
InChI Key: VNNBZUFJRRODHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05430101

Procedure details

In a reactor which had been replaced with nitrogen, pure water (150 parts), potassium persulfate (0.5 part) and sodium laurylsulfate (2 parts) were charged and heated to 70° C. while stirring. Then, a mixed monomer solution of acrylonitrile (30 parts), α-methylstyrene (70 parts) and tert.-dodecylmercaptan (0.2 part) was continuously added over 5 hours. The polymerization system was heated to 75° C. and aged for 5 hours to complete the polymerization to obtain a latex of acrylonitrile-α-methylstyrene copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tert.-dodecylmercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+].C(OS([O-])(=O)=O)CCCCCCCCCCC.[Na+].[C:31](#[N:34])[CH:32]=[CH2:33].[CH3:35][C:36]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[CH2:37]>O>[C:31](#[N:34])[CH:32]=[CH2:33].[CH3:37][C:36]([C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1)=[CH2:35] |f:0.1.2,3.4,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
tert.-dodecylmercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
The polymerization system was heated to 75° C. and aged for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the polymerization

Outcomes

Product
Name
Type
product
Smiles
C(C=C)#N.CC(=C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.